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molecular formula C13H15NO2 B8693416 4-(2-Methyl-1H-indol-3-yl)butanoic acid CAS No. 7394-83-4

4-(2-Methyl-1H-indol-3-yl)butanoic acid

Cat. No. B8693416
M. Wt: 217.26 g/mol
InChI Key: QXZYQHGUTLPCTB-UHFFFAOYSA-N
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Patent
US05283251

Procedure details

To a solution of methyl 4-(2-methylindol-3-yl)-butyrate (1.65 g) in methanol (50 ml) was added 1N aqueous sodium hydroxide (18 ml) at 20° C. and the mixture was stirred at 20° C. for 3 hours. After evaporation of the solvent, the residue was poured into a mixture of ethyl acetate and 1N hydrochloric acid. The organic layer was separated, washed with water and brine, and dried over magnesium sulfate. After evaporation of solvent, the crystalline residue was washed with hexane to give 4(2-methylindol-3-yl)butyric acid (1.23 g) as reddish brown crystals.
Name
methyl 4-(2-methylindol-3-yl)-butyrate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:11][CH2:12][CH2:13][C:14]([O:16]C)=[O:15])=[CH:8][CH:7]=[CH:6][CH:5]=2.[OH-].[Na+]>CO>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:1.2|

Inputs

Step One
Name
methyl 4-(2-methylindol-3-yl)-butyrate
Quantity
1.65 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1CCCC(=O)OC
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
ADDITION
Type
ADDITION
Details
the residue was poured into a mixture of ethyl acetate and 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
WASH
Type
WASH
Details
the crystalline residue was washed with hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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